

4-(3-Bromophenyl)morpholin-3-one: Structural Profiling and Synthetic Utility[1]

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Compound of Interest

Compound Name:	4-(3-bromophenyl)morpholin-3-one
CAS No.:	1196153-18-0
Cat. No.:	B6206737

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Executive Summary

4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) represents a specialized heterocyclic scaffold within the morpholinone class.[1] Unlike its para-substituted regioisomer—a critical intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban—the meta-bromo derivative serves primarily as a divergent building block for Structure-Activity Relationship (SAR) exploration.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthetic routes, and utility as a "privileged structure" in medicinal chemistry.[1] By leveraging the orthogonal reactivity of the lactam nitrogen and the aryl bromide, researchers can utilize this scaffold to modulate lipophilicity and metabolic stability in drug candidates.[1]

Chemical Identity & Structural Analysis[2][3]

The compound consists of a morpholin-3-one ring

-linked to a benzene ring substituted at the meta position with a bromine atom.[1] This specific substitution pattern imparts unique electronic and steric properties compared to the para analogs.

Identification Data[1][4][5][6][7]

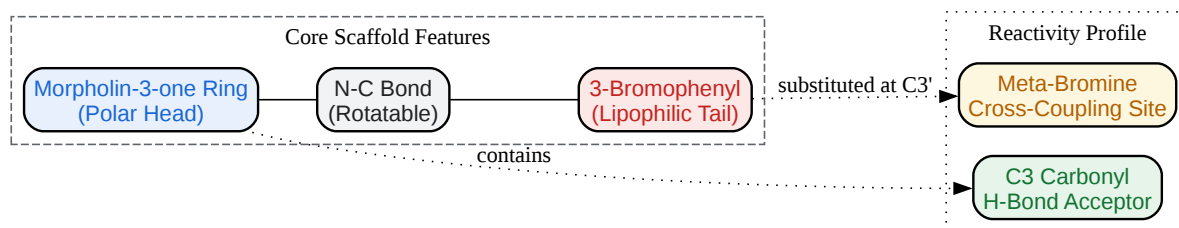
Parameter	Detail
IUPAC Name	4-(3-Bromophenyl)morpholin-3-one
CAS Number	1196153-18-0
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂
Molecular Weight	256.10 g/mol
SMILES	<chem>C1COCC(=O)N1C2=CC(=CC=C2)Br</chem>
InChI Key	SZMBYXUOLCRIIL-UHFFFAOYSA-N (Note: Isomer specific)
Appearance	Off-white to pale yellow solid (Predicted)

Electronic & Conformational Features

The morpholin-3-one ring adopts a half-chair conformation, distinct from the chair conformation of morpholine.[1] The carbonyl group at C3 planarizes the nitrogen atom (

character), reducing its basicity and preventing protonation at physiological pH.[1]

- **Bromine Handle:** The bromine atom at the meta position is electronically deactivated but sterically accessible. It serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
- **Lactam Pharmacophore:** The cyclic amide (lactam) acts as a hydrogen bond acceptor (via carbonyl oxygen) but lacks a hydrogen bond donor, enhancing membrane permeability compared to open-chain amides.[1]



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Figure 1: Structural decomposition highlighting the pharmacophoric and reactive centers of the molecule.[1]

Synthesis & Production Protocols

While the para-isomer is often synthesized via cyclization of aniline precursors, the meta-isomer is most efficiently accessed via transition-metal catalyzed

-arylation of the pre-formed morpholin-3-one ring.[1] This approach avoids the formation of regioisomeric byproducts.

Primary Route: Copper-Catalyzed Goldberg Coupling[1]

This protocol is preferred for scale-up due to the lower cost of copper catalysts compared to palladium.

- Reagents: Morpholin-3-one (1.0 eq), 1,3-Dibromobenzene (1.2 eq), CuI (10 mol%), DMEDA (20 mol%), K_3PO_4 (2.0 eq).[1]
- Solvent: 1,4-Dioxane or Toluene.[1]
- Conditions: Reflux (100–110 °C) under Argon for 12–24 hours.

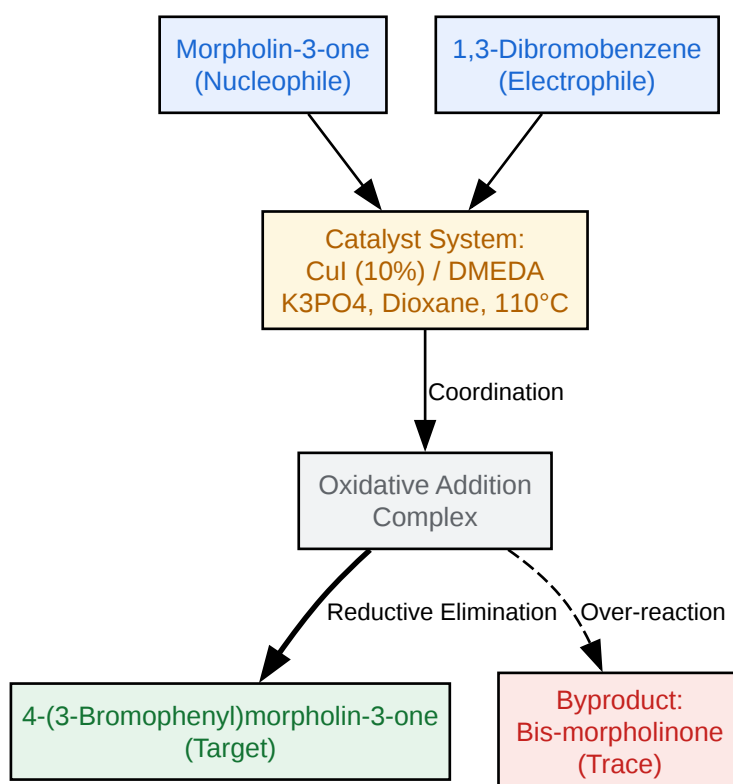
Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] The diamine ligand (DMEDA) stabilizes the copper species, facilitating the oxidative addition into the aryl bromide

(or iodide if 1-bromo-3-iodobenzene is used for chemoselectivity) and subsequent reductive elimination to form the C-N bond.[1]

Alternative Route: Palladium-Catalyzed Buchwald-Hartwig[1]

For research-scale synthesis requiring high yields and mild conditions.[1]

- Catalyst: Pd₂(dba)₃ / Xantphos.[1]
- Base: Cs₂CO₃.
- Selectivity: Using 1-bromo-3-iodobenzene allows for exclusive coupling at the iodine position, preserving the bromine for downstream functionalization.[1]



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Figure 2: Copper-catalyzed synthetic workflow. Note that using 1,3-dibromobenzene requires careful stoichiometry to prevent double substitution.

Physicochemical Properties[1][5][10][11][12][13]

Understanding the physicochemical profile is crucial for assessing the compound's viability as a drug scaffold.

Property	Value / Prediction	Relevance
LogP (Calculated)	-1.6 – 1.9	Optimal for oral bioavailability; fits Lipinski's Rule of 5.[1]
TPSA	-29.5 Å ²	Indicates good membrane permeability (CNS penetrant potential).
H-Bond Donors	0	Reduces non-specific binding; improves permeability.[1]
H-Bond Acceptors	2 (Amide O, Ether O)	Key for target engagement (e.g., Factor Xa S4 pocket).[1]
Solubility	Low in water; High in DMSO, DCM	Requires formulation for biological assays.

Analytical Characterization (Self-Validating Protocol)

To confirm the identity of the synthesized compound, the following spectroscopic signatures must be observed.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

- Aromatic Region (7.0 – 7.7 ppm):
 - Look for a distinct triplet (~7.2 ppm) corresponding to the proton at position 5 of the phenyl ring (coupling with H4 and H6).[1]
 - Look for a singlet (broad) or doublet of doublets (~7.7 ppm) for the proton at position 2 (between N and Br), which is deshielded by the inductive effect of the bromine and the lactam nitrogen.[1]

- Differentiation: The para-isomer would show a symmetric AA'BB' doublet system. The meta-isomer pattern is complex (singlet, doublet, triplet, doublet).[1]
- Morpholinone Region:
 - 4.3 ppm (s, 2H): Singlet for the N-CH₂-C=O protons (unique to morpholin-3-one; morpholine would show triplets).[1]
 - 4.0 ppm (m, 2H): Ether CH₂ next to oxygen.[1]
 - 3.7 ppm (m, 2H): N-CH₂ protons.[1]

Mass Spectrometry[1]

- Isotopic Pattern: A characteristic 1:1 doublet at M⁺ and M+2 (e.g., m/z 256 and 258) confirms the presence of a single bromine atom.[1]

Applications in Drug Discovery[2][7][9][10][11][12][14]

Divergent Library Synthesis

The 3-bromo substituent is a "silent" handle in early screening but a reactive site for elaboration.

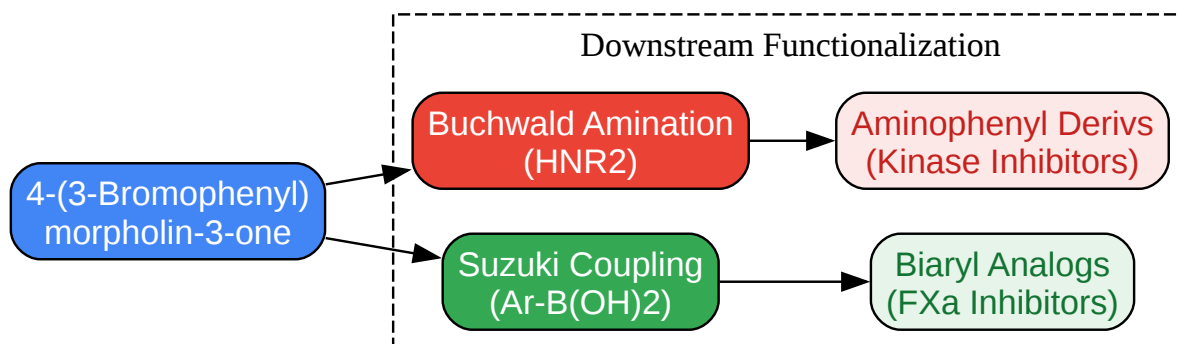
- Suzuki Coupling: Reaction with aryl boronic acids yields biaryl systems, mimicking the core structure of Factor Xa inhibitors like Rivaroxaban (though Rivaroxaban uses a 4-position linkage).[1]
- Buchwald Amination: Introduction of amines to generate 3-amino analogs, useful for kinase inhibitor scaffolds (e.g., EGFR inhibitors).[1]

Bioisosterism

The morpholin-3-one ring is often used as a bioisostere for:

- Piperidin-2-ones (Valerolactams): Improved metabolic stability due to the ether oxygen reducing the electron density of the ring.[1]

- Oxazolidinones: Similar H-bond acceptor profile but with a different vector orientation.[1]



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Figure 3: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry library generation.[1]

Safety & Handling

- Hazard Classification: GHS07 (Warning).
- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
- Handling: Use standard PPE (nitrile gloves, safety glasses).[1] Perform synthesis in a fume hood due to potential traces of aryl halides.

References

- Goldberg, I. (1906). Ueber Phenylirung von primären und sekundären Aminen. Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692.[1] (Foundational reference for Amide N-Arylation).
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- Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl}thiophene-2-carboxamide (BAY 59-7939).[1] *Journal of Medicinal Chemistry*, 48(19), 5900–5908.[1] (Context for morpholinone scaffolds in drug discovery). [[Link](#)]

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Sources

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